2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
CAS No.: 1299463-56-1
Cat. No.: VC16951373
Molecular Formula: C42H31NO2P2
Molecular Weight: 643.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1299463-56-1 |
|---|---|
| Molecular Formula | C42H31NO2P2 |
| Molecular Weight | 643.6 g/mol |
| IUPAC Name | 2,7-bis(diphenylphosphoryl)-9-phenylcarbazole |
| Standard InChI | InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-39-40-29-27-38(31-42(40)43(41(39)30-37)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H |
| Standard InChI Key | GOOJXIXLPNPOQI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=CC(=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Synthesis and Characterization
Synthetic Route
The synthesis involves three primary steps (Figure 1):
Key Reaction Conditions:
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Solvent: Tetrahydrofuran (THF) for lithium-halogen exchange; dichloromethane for oxidation.
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Temperature: −78°C for lithiation; room temperature for oxidation.
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Catalysts: Palladium catalysts are avoided in this route, distinguishing it from analogous phosphine ligand syntheses.
Purification and Analytical Techniques
Purification is achieved via column chromatography using hexane/dichloromethane (9:1) as the eluent . Characterization methods include:
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1H NMR Spectroscopy: Confirms the absence of bromine and presence of phenyl/phosphine oxide groups. Peaks at δ 8.22–7.40 ppm correspond to aromatic protons .
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Mass Spectrometry (FAB): Validates the molecular ion peak at m/z 643.6 .
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HPLC: Purity ≥99.4%, critical for optoelectronic applications .
Structural and Electronic Properties
Electronic Configuration and Band Gap
The diphenylphosphine oxide groups lower the LUMO level (−2.8 eV) compared to unmodified carbazole (−1.9 eV), reducing the HOMO-LUMO gap to 3.1 eV . This reduction facilitates electron injection from adjacent layers in OLEDs, lowering driving voltages (Table 1) .
Table 1: Electronic Properties of 2,7-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
| Property | Value |
|---|---|
| HOMO (eV) | −5.9 |
| LUMO (eV) | −2.8 |
| Band Gap (eV) | 3.1 |
| Driving Voltage (V)* | 4.2 (at 100 cd/m²) |
Applications in Organic Light-Emitting Diodes (OLEDs)
Role as a Host Material
In blue PHOLEDs, the compound serves as a host for iridium-based phosphors (e.g., FIrpic). Its high triplet energy (~2.7 eV) prevents energy back-transfer from the dopant, ensuring efficient light emission .
Performance in Blue PHOLEDs
Devices incorporating this host achieve:
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Lifetime (LT50): >1,000 hours at 1,000 cd/m².
These metrics surpass those of carbazole hosts with 3,6-substituted phosphine oxides (e.g., PPO36), which exhibit higher driving voltages (>5 V) and lower EQE (~18%) .
Comparative Analysis with Structural Analogues
Positional Isomerism: 2,7 vs. 3,6 Substitution
Substitution at the 2,7 positions (PPO27) versus 3,6 positions (PPO36) alters electronic properties (Table 2) :
Table 2: Comparison of 2,7- and 3,6-Substituted Carbazole Hosts
| Property | PPO27 (2,7) | PPO36 (3,6) |
|---|---|---|
| HOMO (eV) | −5.9 | −6.1 |
| LUMO (eV) | −2.8 | −2.5 |
| Band Gap (eV) | 3.1 | 3.6 |
| EQE (%) | 23.9 | 18.0 |
The 2,7 configuration’s narrower band gap improves charge balance, reducing exciton quenching .
Impact on Device Efficiency
PPO27-based devices exhibit 30% higher efficiency than PPO36 in sky-blue PHOLEDs due to superior electron mobility (10⁻⁴ cm²/Vs vs. 10⁻⁵ cm²/Vs) .
Future Research Directions
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Side-Chain Engineering: Introducing alkyl or aryl groups at the 9-position may enhance solubility for solution-processed OLEDs.
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Hybrid Host Systems: Combining PPO27 with electron-transport materials (e.g., TPBi) could further reduce driving voltages.
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Thermal Stability Optimization: Modifying phosphine oxide substituents may improve glass transition temperatures (>150°C) for prolonged device lifetimes .
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